

A Technical Guide to Irbesartan-d7: Sourcing and Application in Preclinical Research

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Compound of Interest

Compound Name: Irbesartan-d7

Cat. No.: B577601

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This technical guide provides a comprehensive overview of **Irbesartan-d7**, a critical tool in the pharmacokinetic and metabolic studies of Irbesartan. This document details its key suppliers, commercial availability, and provides in-depth experimental protocols for its application as an internal standard in quantitative analysis.

Introduction to Irbesartan-d7

Irbesartan-d7 is a deuterated analog of Irbesartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. The substitution of seven hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.^[1] Its use is crucial for correcting variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of Irbesartan in biological matrices.^[1]

Key Suppliers and Commercial Availability

The procurement of high-quality, reliable **Irbesartan-d7** is the foundational step for any successful research application. Several key suppliers specialize in the provision of stable isotope-labeled compounds for research purposes. The following table summarizes the commercial availability and key specifications from prominent suppliers.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Notes
MedChem Express	Irbesartan-d7 hydrochloride	HY-B0202AS	1329496-43-6 (unlabeled)	C ₂₅ H ₂₁ D ₇ N ₆ O	435.57 g/mol	Also available as other deuterated forms (d4, d6). For research use only.
Simson Pharma Limited	Irbesartan-d7	Not specified	1329496-43-6	Not specified	Not specified	Accompanied by a Certificate of Analysis.
Pharmaffiliates	Irbesartan-d7	PA STI 053570	1329496-43-6	C ₂₅ H ₂₁ D ₇ N ₆ O	435.57 g/mol	Also offers N-Triphenylmethyl Irbesartan-d7.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for batch-specific data.

Experimental Protocol: Quantification of Irbesartan in Plasma using LC-MS/MS with Irbesartan-d7 as an Internal Standard

The following protocol is a representative method for the quantitative analysis of Irbesartan in a biological matrix, adapted from established methodologies for similar compounds.^[2]

Materials and Reagents

- Analytes: Irbesartan, **Irbesartan-d7** (Internal Standard)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
- Reagents: Human plasma (K₂-EDTA), Ultrapure water
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple Quadrupole Mass Spectrometer
 - Analytical balance
 - Centrifuge
 - Vortex mixer
 - Calibrated pipettes

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and **Irbesartan-d7** in methanol to obtain individual stock solutions.
- Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Irbesartan-d7** stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

- Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the internal standard working solution prepared in acetonitrile.
- Vortex the mixture for 1 minute to precipitate plasma proteins.

- Centrifuge the tubes at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Irbesartan: $[M+H]^+ \rightarrow$ fragment ion Irbesartan-d7: $[M+H]^+ \rightarrow$ fragment ion

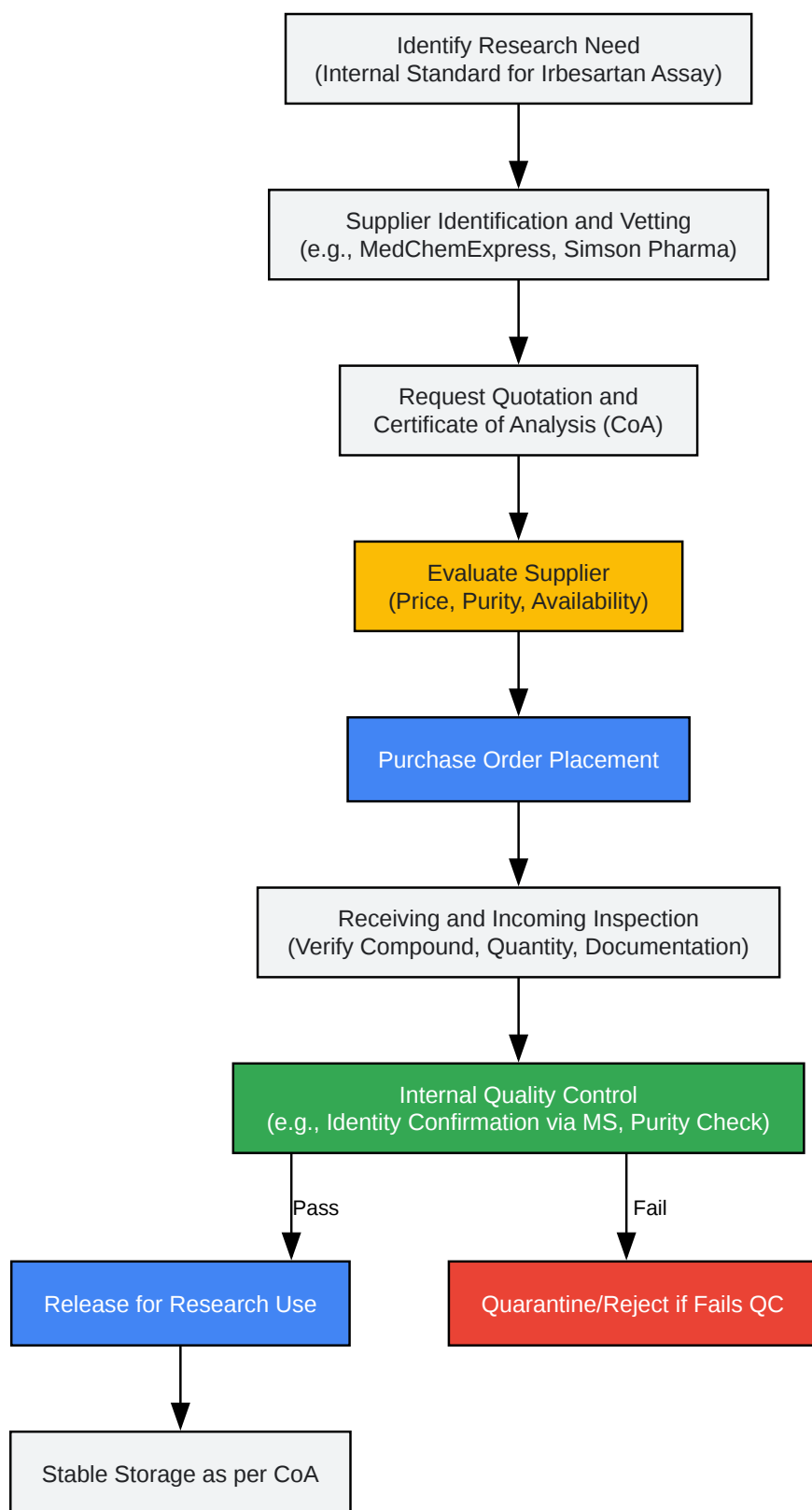
Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualized Workflows

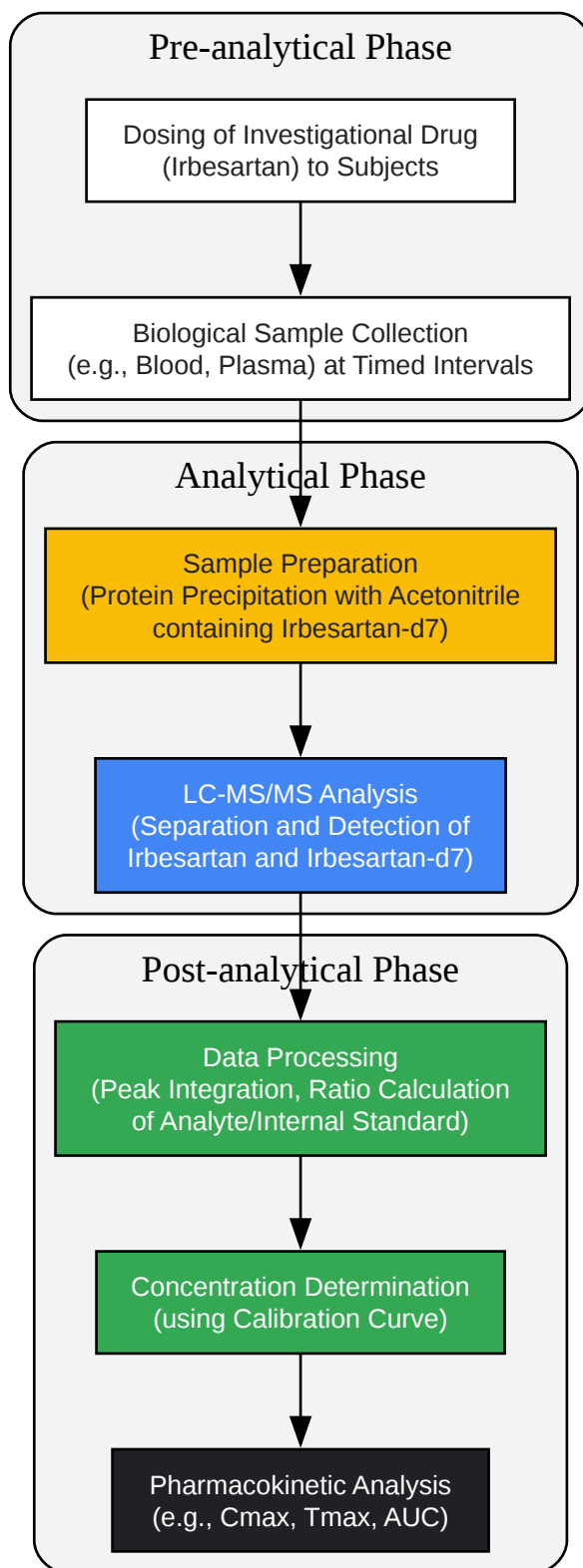
Procurement and Quality Control of Irbesartan-d7



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Caption: Procurement and QC workflow for **Irbesartan-d7**.

Bioanalytical Workflow for Pharmacokinetic Studies



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Caption: Bioanalytical workflow for pharmacokinetic studies.

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References

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